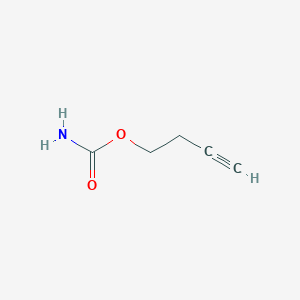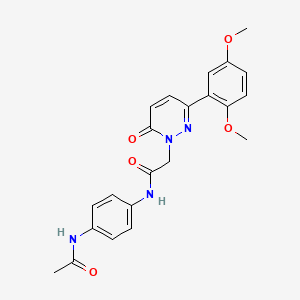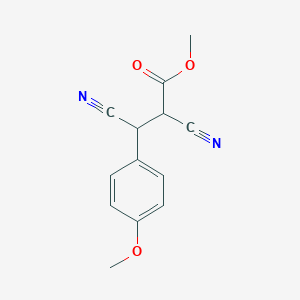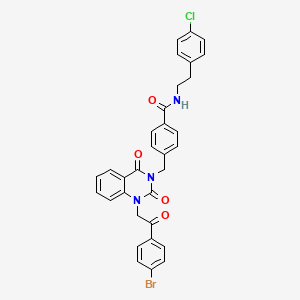
3,5-Dibromo-1-ethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazoles, which include 3,5-Dibromo-1-ethylpyrazole, can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
Pyrazoles, including this compound, are five-membered rings with two nitrogen atoms and three carbon atoms . The bromine atoms are likely attached at the 3rd and 5th positions of the ring.Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage.科学的研究の応用
Corrosion Inhibition
Inhibitive Effect on Steel Corrosion : Studies have demonstrated the effectiveness of bipyrazolic derivatives, including those related to 3,5-Dibromo-1-ethylpyrazole, in inhibiting the corrosion of steel in acidic environments, such as hydrochloric acid solutions. These compounds, acting as cathodic-type inhibitors, have shown to significantly reduce the rate of steel corrosion, adhering to the steel surface according to the Langmuir adsorption model and displaying high inhibition efficiencies (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005) Consensus Paper.
Protection of C38 Steel in Acidic Medium : New bipyrazole derivatives have been synthesized and used as additives to protect C38 steel from corrosion in aerated hydrochloric acid solution. These studies reveal an increase in inhibition efficiency and a decrease in corrosion rate with higher inhibitor concentrations, supporting the potential application of such compounds in corrosion prevention (Zarrok, Oudda, El Midaoui, Zarrouk, Hammouti, Ebn Touhami, Attayibat, Radi, & Touzani, 2012) Consensus Paper.
Chemical Synthesis and Applications
Synthesis and Properties of Fluorescence Dyes : The synthesis of novel tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, derived from pyrazole compounds, highlights the versatility of pyrazoles in creating compounds with significant photophysical properties. These compounds exhibit high fluorescence quantum yields and have potential applications in materials science and biological imaging (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012) Consensus Paper.
Antiviral Activities Against Avian Influenza : Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized through innovative routes and tested for their anti-influenza A virus (H5N1) activities. Several of these compounds displayed significant antiviral activities, suggesting the potential of pyrazole derivatives in developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020) Consensus Paper.
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Dimethylpyrazole, indicates that it is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and skin and eye irritation . It is recommended to use only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research could focus on exploring new synthetic strategies and applications for 3,5-Dibromo-1-ethylpyrazole and similar compounds .
作用機序
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .
Mode of Action
Pyrazoles, in general, can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The presence of electron-donating or withdrawing groups can influence the formation of different tautomers .
特性
IUPAC Name |
3,5-dibromo-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-2-9-5(7)3-4(6)8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFNRGXOYNUQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)


![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)



![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)
![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)
![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)

